1-Tert-butyl-3-(3,5-dimethylphenyl)urea
Description
1-Tert-butyl-3-(3,5-dimethylphenyl)urea is a substituted urea derivative characterized by a tert-butyl group attached to one nitrogen atom and a 3,5-dimethylphenyl group attached to the other. The tert-butyl group confers steric bulk and lipophilicity, while the 3,5-dimethylphenyl moiety introduces electron-donating methyl groups at meta positions.
Properties
IUPAC Name |
1-tert-butyl-3-(3,5-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9-6-10(2)8-11(7-9)14-12(16)15-13(3,4)5/h6-8H,1-5H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEITSGTMZVOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-3-(3,5-dimethylphenyl)urea can be synthesized through the reaction of 3,5-dimethylphenyl isocyanate with tert-butylamine. The reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as dichloromethane to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-3-(3,5-dimethylphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and strong bases such as sodium hydride.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted urea derivatives .
Scientific Research Applications
1-Tert-butyl-3-(3,5-dimethylphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-(3,5-dimethylphenyl)urea involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The following table summarizes key analogs and their structural features:
*Predicted values based on structural similarity.
Key Observations:
- Substituent Position and Lipophilicity : The 3,5-dimethylphenyl group (meta-substitution) is common across analogs and enhances lipophilicity, which correlates with biological activity in PET inhibitors (e.g., IC₅₀ ~10 µM for N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide) .
- Steric Bulk : The tert-butyl group in the target compound likely improves metabolic stability compared to linear alkyl chains (e.g., dibutyl in ), though this requires experimental validation.
Physicochemical and Material Properties
- Crystal Packing : In N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, meta-methyl groups influence crystal symmetry, with two molecules per asymmetric unit . This suggests that bulky substituents like tert-butyl may similarly affect the solid-state geometry of urea analogs.
- Conductivity and Stability : Poly(arylene ether sulfone)s with 3,5-dimethylphenyl pendants exhibit hydroxide conductivity up to 49.8 mS cm⁻¹ at 80°C, implying that aryl-urea derivatives could be tailored for ion-exchange membranes .
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